(1R,2S)-2-phenylcyclohexan-1-amine (1R,2S)-2-phenylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 69743-67-5
VCID: VC8289225
InChI: InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1
SMILES: C1CCC(C(C1)C2=CC=CC=C2)N
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

(1R,2S)-2-phenylcyclohexan-1-amine

CAS No.: 69743-67-5

Cat. No.: VC8289225

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-phenylcyclohexan-1-amine - 69743-67-5

Specification

CAS No. 69743-67-5
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name (1R,2S)-2-phenylcyclohexan-1-amine
Standard InChI InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1
Standard InChI Key KLJIPLWGNJQJRM-NWDGAFQWSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N
SMILES C1CCC(C(C1)C2=CC=CC=C2)N
Canonical SMILES C1CCC(C(C1)C2=CC=CC=C2)N

Introduction

(1R,2S)-2-Phenylcyclohexan-1-amine is a chiral organic compound with potential applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by a cyclohexane ring substituted with an amine group at the first carbon and a phenyl group at the second carbon. Its stereochemistry, denoted as (1R,2S), refers to the specific spatial arrangement of its substituents, which plays a critical role in its chemical and biological properties.

Synthesis

The synthesis of (1R,2S)-2-phenylcyclohexan-1-amine typically involves stereoselective methods to ensure the desired configuration. A common approach includes:

  • Cyclohexanone Derivative Preparation: Starting with cyclohexanone, a Grignard reaction introduces the phenyl group at the second carbon.

  • Amine Introduction: The ketone functionality is converted to an amine group through reductive amination using ammonia or primary amines in the presence of reducing agents like sodium borohydride.

  • Chirality Control: Chiral catalysts or reagents are employed to ensure the (1R,2S) configuration.

Applications

(1R,2S)-2-Phenylcyclohexan-1-amine has potential applications in:

  • Medicinal Chemistry:

    • As a precursor for drug development targeting neurological disorders.

    • As a scaffold for designing enzyme inhibitors.

  • Synthetic Organic Chemistry:

    • In asymmetric synthesis as a chiral building block.

    • As an intermediate for producing other functionalized cyclohexane derivatives.

Comparison with Related Compounds

Below is a comparison table highlighting differences between (1R,2S)-2-phenylcyclohexan-1-amine and structurally similar compounds:

CompoundMolecular FormulaKey Functional GroupsApplications
(1R,2S)-2-Phenylcyclohexan-1-amineC12H17NAmine, PhenylMedicinal chemistry, synthetic uses
(±)-TranylcypromineC9H11NCyclopropane, AmineMAO inhibitor for depression
(1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexanolC15H22OAlcohol, PhenylAnti-inflammatory research

Future Research Directions

To fully understand the properties of (1R,2S)-2-phenylcyclohexan-1-amine, future research should focus on:

  • Pharmacological Studies: Investigating receptor binding affinities and biological pathways.

  • Toxicological Assessments: Evaluating its safety profile in vivo.

  • Synthetic Optimization: Developing more efficient and environmentally friendly synthetic routes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator